molecular formula C18H21ClN2 B12420713 (+/-)-Mianserin-d3 Hydrochloride (methyl-d3)

(+/-)-Mianserin-d3 Hydrochloride (methyl-d3)

Cat. No.: B12420713
M. Wt: 303.8 g/mol
InChI Key: YNPFMWCWRVTGKJ-NIIDSAIPSA-N
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Description

(+/-)-Mianserin-d3 Hydrochloride (methyl-d3) is a deuterated form of mianserin hydrochloride, where three hydrogen atoms are replaced by deuterium atoms. This compound is commonly used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic labeling properties. The deuterium substitution provides advantages in NMR studies, offering improved resolution and reduced interference from proton signals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-Mianserin-d3 Hydrochloride (methyl-d3) typically involves the reaction of deuterated methylation reagents with amino or imino groups. One common method includes the reaction of nitromethane with deuterium oxide in the presence of bases and phase-transfer catalysts to form nitromethane-d3, which is subsequently reduced in an inert solvent to form methyl-d3-amine. This intermediate can then react with acids to form the hydrochloride salt .

Industrial Production Methods

Industrial production of (+/-)-Mianserin-d3 Hydrochloride (methyl-d3) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as crystallization, is essential to obtain the final product with the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions

(+/-)-Mianserin-d3 Hydrochloride (methyl-d3) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield deuterated oxides, while reduction can produce deuterated amines. Substitution reactions can result in a variety of deuterated derivatives .

Mechanism of Action

The mechanism of action of (+/-)-Mianserin-d3 Hydrochloride (methyl-d3) involves its interaction with specific molecular targets and pathways. The deuterium substitution affects the compound’s metabolic stability and pharmacokinetics, leading to slower system clearance and prolonged half-life. This results in reduced toxicity and side effects while maintaining pharmacological activity .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (+/-)-Mianserin-d3 Hydrochloride (methyl-d3) include:

Uniqueness

(+/-)-Mianserin-d3 Hydrochloride (methyl-d3) is unique due to its specific isotopic labeling and its application in NMR spectroscopy and pharmaceutical research. The deuterium substitution provides distinct advantages in analytical studies, making it a valuable tool for precise and accurate analysis of molecular structures .

Properties

Molecular Formula

C18H21ClN2

Molecular Weight

303.8 g/mol

IUPAC Name

5-(trideuteriomethyl)-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene;hydrochloride

InChI

InChI=1S/C18H20N2.ClH/c1-19-10-11-20-17-9-5-3-7-15(17)12-14-6-2-4-8-16(14)18(20)13-19;/h2-9,18H,10-13H2,1H3;1H/i1D3;

InChI Key

YNPFMWCWRVTGKJ-NIIDSAIPSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42.Cl

Canonical SMILES

CN1CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42.Cl

Origin of Product

United States

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